An In-Depth Technical Guide to 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde: Structure, Properties, and Significance in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde: Structure, Properties, and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. This technical guide provides a comprehensive overview of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in public literature, this document extrapolates from established chemical principles and data from analogous structures to present its chemical structure, molecular weight, and potential physicochemical properties. Furthermore, it delves into the strategic roles of its constituent functional groups—chloro, cyclopentyloxy, and methoxy—in the context of drug design and development. This guide also outlines a putative synthetic pathway and standard analytical methodologies for its characterization, thereby serving as a valuable resource for researchers engaged in the exploration of novel chemical entities.
Molecular Structure and Physicochemical Properties
2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a chloro group, a cyclopentyloxy group, a methoxy group, and a formyl (aldehyde) group.
The molecular formula for this compound is C₁₃H₁₅ClO₃, and its molecular weight is 254.71 g/mol .[1][2][3] The arrangement of the substituents on the benzaldehyde core is crucial for its chemical reactivity and biological activity. The chloro and methoxy groups are positioned at C2 and C5 respectively, flanking the cyclopentyloxy group at C4. The aldehyde functionality is at the C1 position.
A summary of its key identifiers and calculated properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde | N/A |
| CAS Number | 692284-10-9 | [1] |
| Molecular Formula | C₁₃H₁₅ClO₃ | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| SMILES | COc1cc(C=O)c(Cl)cc1OC1CCCC1 | [1] |
Due to the limited availability of experimental data, a detailed exposition of its physical properties such as melting and boiling points is not feasible. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.
Figure 1: Chemical structure of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde.
The Role of Functional Groups in a Drug Discovery Context
The specific combination and arrangement of functional groups in 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde suggest its potential as a scaffold or intermediate in drug discovery programs.
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The Chloro Group: The inclusion of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Often referred to as the "magic chloro effect," this substitution can lead to substantial improvements in potency and can influence metabolic stability.[5][6] The electron-withdrawing nature of chlorine can alter the electronic properties of the aromatic ring, affecting its interactions with biological targets.[7]
-
The Methoxy Group: The methoxy group is a common feature in many natural products and approved drugs.[8][9] It can act as a hydrogen bond acceptor and its presence can enhance binding affinity to target proteins.[10] While generally considered to have low lipophilicity when attached to an aromatic ring, it can improve a compound's overall physicochemical profile.[10] However, it can also be a site of metabolic O-demethylation, a factor to consider in drug design.[8]
-
The Cyclopentyloxy Group (Ether Linkage): Ether linkages are prevalent in drug molecules and can contribute to improved metabolic stability compared to more labile functional groups like esters.[11][12] The cyclopentyloxy group, in particular, adds a degree of lipophilicity and conformational rigidity to the molecule, which can be advantageous for fitting into the binding pockets of target proteins.
-
The Aldehyde Group: The aldehyde functionality is a versatile chemical handle for further synthetic modifications. It can readily participate in a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[13][14]
Proposed Synthetic Strategies
A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted phenol. The key steps would likely involve:
-
Formylation of a substituted benzene ring: This could be achieved through various methods such as the Vilsmeier-Haack reaction or the Duff reaction on an appropriately substituted precursor.
-
Introduction of the chloro and methoxy groups: These functionalities can be introduced through electrophilic aromatic substitution reactions.
-
Formation of the cyclopentyloxy ether: This is typically accomplished via a Williamson ether synthesis, where a phenoxide is reacted with a cyclopentyl halide or tosylate.
A proposed forward synthesis is outlined in the workflow below.
Figure 2: A proposed synthetic workflow for 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde.
Note: The exact sequence of these steps may need to be optimized to achieve the desired regioselectivity and yield. Protecting groups may be necessary for certain functionalities during the synthesis.
Analytical Characterization
The structural elucidation and confirmation of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9.5-10.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the protons of the cyclopentyloxy group (multiplets in the aliphatic region). The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.[17][18][19]
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring.[20]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom in the molecule.[21][22][23]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A strong C=O stretching vibration for the aldehyde carbonyl group, typically around 1685-1705 cm⁻¹ for an aromatic aldehyde.[24][25][26]
-
C-H stretching vibrations for the aldehyde proton around 2700-2850 cm⁻¹.[27]
-
C-O stretching vibrations for the ether and methoxy groups.
-
C-Cl stretching vibrations in the fingerprint region.
Conclusion
2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde represents a molecule with significant potential for applications in medicinal chemistry and drug discovery. Its unique combination of functional groups offers a platform for further synthetic elaboration and the exploration of new chemical space. While specific experimental data for this compound is not widely published, this technical guide provides a solid foundation for its synthesis, characterization, and the rationale behind its design based on established principles of medicinal chemistry. Researchers and scientists in the field of drug development can leverage this information to guide their own investigations into novel therapeutic agents.
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